molecular formula C17H16N2O6S B11465312 4-({[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}methyl)benzoic acid

4-({[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}methyl)benzoic acid

Cat. No.: B11465312
M. Wt: 376.4 g/mol
InChI Key: IQXKQPKKLBXNTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}methyl)benzoic acid is a complex organic compound that features a benzoxazine ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}methyl)benzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazine core, followed by sulfonylation and subsequent coupling with benzoic acid derivatives. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways.

Medicine: The potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound’s derivatives may be used in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-({[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazine ring and sulfonyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 4-({[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}methyl)benzoic acid
  • This compound derivatives

Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the benzoxazine ring and sulfonyl group, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H16N2O6S

Molecular Weight

376.4 g/mol

IUPAC Name

4-[[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)sulfonylamino]methyl]benzoic acid

InChI

InChI=1S/C17H16N2O6S/c1-10-16(20)19-14-8-13(6-7-15(14)25-10)26(23,24)18-9-11-2-4-12(5-3-11)17(21)22/h2-8,10,18H,9H2,1H3,(H,19,20)(H,21,22)

InChI Key

IQXKQPKKLBXNTB-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.